molecular formula C20H22N2O5S B2668897 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1091418-53-9

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No. B2668897
CAS RN: 1091418-53-9
M. Wt: 402.47
InChI Key: VSARBILUMCGFCW-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydrobenzo[1,4]dioxin moiety, which is a structural feature found in some biologically active molecules. Dibenzodioxin is the carbon skeleton of the poisonous polychlorinated dibenzodioxins (PCDDs), often called dioxins .

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines. This research underscores the potential of thiophene-containing compounds in the development of new anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Heterocyclic Compound Synthesis

  • Novel synthesis and antitumor evaluation of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide highlighted the diversity of synthesized products with high antiproliferative activity against various human cancer cell lines. This study illustrates the versatility and therapeutic potential of heterocyclic compounds in oncology (Shams, Mohareb, Helal, & Mahmoud, 2010).

Coordination Complexes and Antioxidant Activity

  • Research on Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. These findings suggest the role of such complexes in designing compounds with potential therapeutic applications, including antioxidant properties (Chkirate et al., 2019).

Molecular Interactions and Synthesis

  • A study on metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes revealed insights into the reactivity and potential applications of these compounds in catalysis and material science. This research demonstrates the fundamental chemical transformations that underpin the development of new materials and catalysts (Ruiz & Perandones, 2009).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-18(19(24)22-14-3-4-15-16(12-14)27-10-9-26-15)21-13-20(5-7-25-8-6-20)17-2-1-11-28-17/h1-4,11-12H,5-10,13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSARBILUMCGFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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